molecular formula C15H11N5OS B510768 methyl 4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether CAS No. 843624-20-4

methyl 4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Cat. No.: B510768
CAS No.: 843624-20-4
M. Wt: 309.3g/mol
InChI Key: ZRACGVDMTMNVBB-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a heterocyclic compound that features a unique fusion of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-pyridyl-1,3,4-thiadiazole. This intermediate is then reacted with 4-bromoanisole in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial methods may incorporate greener chemistry principles, such as solvent recycling and energy-efficient processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridine ring with triazole and thiadiazole moieties makes it a versatile scaffold for drug development .

Properties

CAS No.

843624-20-4

Molecular Formula

C15H11N5OS

Molecular Weight

309.3g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11N5OS/c1-21-11-7-5-10(6-8-11)14-19-20-13(17-18-15(20)22-14)12-4-2-3-9-16-12/h2-9H,1H3

InChI Key

ZRACGVDMTMNVBB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4

Origin of Product

United States

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